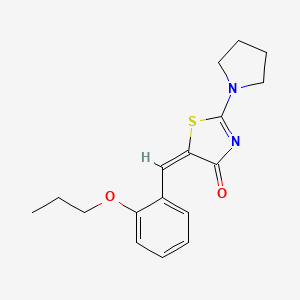

(E)-5-(2-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-5-[(2-propoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-2-11-21-14-8-4-3-7-13(14)12-15-16(20)18-17(22-15)19-9-5-6-10-19/h3-4,7-8,12H,2,5-6,9-11H2,1H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQBHQYAKGLEMU-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(2-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure suggests it may interact with various biological targets, which could lead to therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 288.41 g/mol. The presence of the thiazole ring, along with the pyrrolidine and propoxybenzylidene substituents, contributes to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The thiazole moiety is known for its ability to inhibit cancer cell proliferation, with various derivatives demonstrating significant cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against tumor cells, indicating strong antiproliferative properties .

Table 1: Anticancer Activity of Thiazole Derivatives

Antimicrobial Activity

Thiazole derivatives, including this compound, have also been explored for their antimicrobial properties. Studies indicate that these compounds can exhibit antibacterial and antifungal activities, potentially through mechanisms that disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 3g | E. coli | 32 µg/mL | |

| 3h | S. aureus | 16 µg/mL |

The biological activity of this compound is likely attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The thiazole ring has been implicated in the inhibition of enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and cancer progression . Additionally, structural modifications can enhance selectivity towards specific cancer cell types or microbial strains.

Case Studies

- In Vitro Studies : A study involving a series of thiazole derivatives demonstrated that those with electron-donating groups exhibited enhanced cytotoxicity against breast and colon cancer cell lines compared to their counterparts lacking such modifications .

- In Vivo Studies : Animal models treated with thiazole derivatives showed significant tumor regression compared to control groups, suggesting that these compounds can effectively target tumor growth in a physiological context .

Comparison with Similar Compounds

Structural Analogues with Varying Benzylidene Substituents

The benzylidene substituent significantly impacts biological activity. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 2,4-dichlorobenzylidene) enhance antifungal activity .

- Hydroxy and methoxy groups on the benzylidene ring improve tyrosinase inhibition, likely via hydrogen bonding with enzyme active sites .

- Pyrrolidin-1-yl and piperazine groups at position 2 may influence pharmacokinetics, with pyrrolidine offering a balance between rigidity and solubility .

Analogues with Different 2-Position Substituents

The 2-position substituent modulates target selectivity and potency:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.